molecular formula C17H20N2O4S B14622609 But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine CAS No. 61021-76-9

But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine

Cat. No.: B14622609
CAS No.: 61021-76-9
M. Wt: 348.4 g/mol
InChI Key: KHLNNLWVWJERTR-UHFFFAOYSA-N
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Description

But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine typically involves multi-step organic reactions. One common approach is to start with but-2-enedioic acid and introduce the indole derivative through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of indole derivatives .

Scientific Research Applications

But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s indole derivative is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is unique due to the presence of the indole derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61021-76-9

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine

InChI

InChI=1S/C13H16N2S.C4H4O4/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2-6,10H,1,7-9,14H2;1-2H,(H,5,6)(H,7,8)

InChI Key

KHLNNLWVWJERTR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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